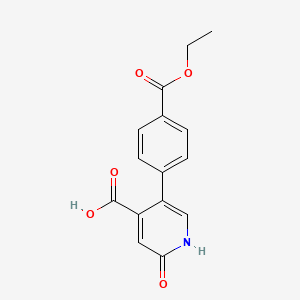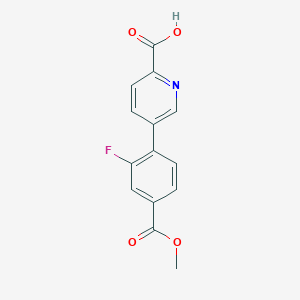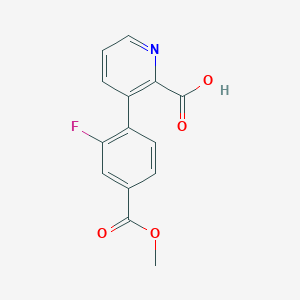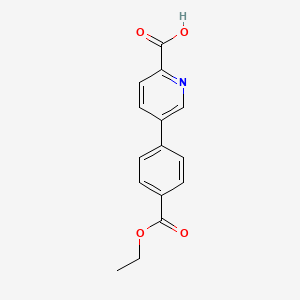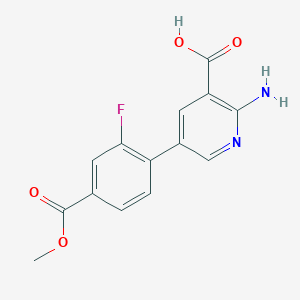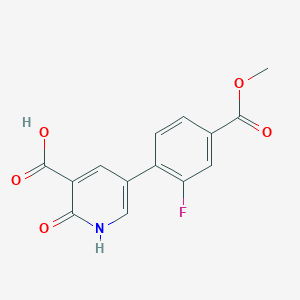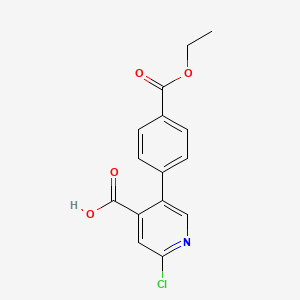
4-(2-Fluoro-4-methoxycarbonylphenyl)picolinic acid, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Fluoro-4-methoxycarbonylphenyl)picolinic acid (FMCPA) is a synthetic organic compound of the picolinic acid family that is used as a laboratory reagent in a variety of scientific research applications. It is a colorless solid that is soluble in water and has a melting point of 210-212°C. FMCPA is a versatile compound with a wide range of uses in biochemical and physiological research.
Wissenschaftliche Forschungsanwendungen
4-(2-Fluoro-4-methoxycarbonylphenyl)picolinic acid, 95% has a variety of scientific research applications. It has been used as a reagent in the synthesis of polymers, as a chiral auxiliary in asymmetric synthesis, and as a chromogenic reagent for the detection of proteins. It has also been used in the synthesis of biologically active compounds such as antibiotics and anti-cancer drugs. In addition, 4-(2-Fluoro-4-methoxycarbonylphenyl)picolinic acid, 95% has been used in the study of enzyme-catalyzed reactions and the study of enzyme kinetics.
Wirkmechanismus
4-(2-Fluoro-4-methoxycarbonylphenyl)picolinic acid, 95% acts as a substrate for enzymes, which catalyze the transfer of its functional groups to other compounds. It also acts as a catalyst for chemical reactions, as it is able to form complexes with other molecules and increase the rate of reaction.
Biochemical and Physiological Effects
4-(2-Fluoro-4-methoxycarbonylphenyl)picolinic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the growth of certain bacteria, fungi, and viruses. It has also been found to have anti-inflammatory and anti-oxidant properties. In addition, 4-(2-Fluoro-4-methoxycarbonylphenyl)picolinic acid, 95% has been found to have an effect on the metabolism of lipids, proteins, and carbohydrates, as well as on the expression of certain genes.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 4-(2-Fluoro-4-methoxycarbonylphenyl)picolinic acid, 95% in lab experiments has both advantages and limitations. One of the main advantages is that it is a relatively inexpensive reagent that is readily available. In addition, 4-(2-Fluoro-4-methoxycarbonylphenyl)picolinic acid, 95% is a versatile compound that can be used in a variety of scientific research applications. However, there are some limitations to using 4-(2-Fluoro-4-methoxycarbonylphenyl)picolinic acid, 95% in lab experiments. For example, 4-(2-Fluoro-4-methoxycarbonylphenyl)picolinic acid, 95% is highly toxic and should be handled with care. In addition, it is not suitable for use in clinical studies as it has not been approved for human use.
Zukünftige Richtungen
4-(2-Fluoro-4-methoxycarbonylphenyl)picolinic acid, 95% has potential for further research and development in a number of areas. One potential area of research is the development of new drugs and therapeutics based on 4-(2-Fluoro-4-methoxycarbonylphenyl)picolinic acid, 95%. Another potential area of research is the study of its effects on the expression of certain genes and its potential as an anti-cancer agent. Additionally, further research could be done to explore the potential of 4-(2-Fluoro-4-methoxycarbonylphenyl)picolinic acid, 95% as a diagnostic tool or as a means of detecting and monitoring disease progression. Finally, further research could be done to explore its potential as an insecticide or for other agricultural applications.
Synthesemethoden
4-(2-Fluoro-4-methoxycarbonylphenyl)picolinic acid, 95% can be synthesized from the reaction of 4-methoxycarbonylphenylacetic acid and 2-fluorobenzoyl chloride in the presence of a base catalyst such as sodium carbonate. The reaction is carried out in a polar solvent such as dichloromethane. The product is then isolated and purified by recrystallization.
Eigenschaften
IUPAC Name |
4-(2-fluoro-4-methoxycarbonylphenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FNO4/c1-20-14(19)9-2-3-10(11(15)6-9)8-4-5-16-12(7-8)13(17)18/h2-7H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLJRDOQIFJHGIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C2=CC(=NC=C2)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



